molecular formula C19H19N3O3 B2537867 N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1031993-15-3

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2537867
CAS No.: 1031993-15-3
M. Wt: 337.379
InChI Key: DAVXIHIUEPGSOT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Formation of 2-methylquinazolin-4-ol: This intermediate is synthesized through the cyclization of anthranilic acid with formamide under acidic conditions.

    Etherification: The 2-methylquinazolin-4-ol is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-methylquinazolin-4-yloxy)acetyl chloride.

    Amidation: Finally, the 2-(2-methylquinazolin-4-yloxy)acetyl chloride is reacted with 4-ethoxyaniline in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of N-(4-hydroxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Biological Studies: It can be used to study the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: It may have applications in the development of new materials or as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-(4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, potentially leading to improved therapeutic properties compared to similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-24-15-10-8-14(9-11-15)22-18(23)12-25-19-16-6-4-5-7-17(16)20-13(2)21-19/h4-11H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVXIHIUEPGSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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